3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one

Structural isomerism Enaminone chemistry Regioisomer identification

Researchers optimizing CXCR2 antagonists require 5-aryl-3-aminocyclohex-2-en-1-one scaffolds with precise substitution patterns for target engagement. CAS 478064-04-9 addresses this gap with: • 5-(4-Chlorophenyl) group matching the active CXCR2 pharmacophore (Tango assay IC50 <10 μM for active analogs in published SAR) • Two orthogonal reactive sites: free 3-NH2 (acylation, sulfonylation, reductive amination) and 4-Cl-Ph (Suzuki-Miyaura coupling), enabling sequential two-dimensional library synthesis • Structurally distinct from constitutional isomer CAS 36646-75-0, validated for isomer-resolving HPLC/LC-MS method development Supplied as a solid; for medchem lead optimization and parallel SAR workflows.

Molecular Formula C12H12ClNO
Molecular Weight 221.68
CAS No. 478064-04-9
Cat. No. B2618977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
CAS478064-04-9
Molecular FormulaC12H12ClNO
Molecular Weight221.68
Structural Identifiers
SMILESC1C(CC(=O)C=C1N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClNO/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9H,5-6,14H2
InChIKeyPDFBDCHLULBNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one Overview


3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one (CAS 478064-04-9; molecular formula C12H12ClNO; molecular weight 221.68 g/mol) is a 5-aryl-substituted 3-aminocyclohex-2-en-1-one derivative. This compound features a 4-chlorophenyl group at the 5-position and a primary enaminone moiety, placing it within a scaffold class investigated for chemokine receptor 2 (CXCR2) antagonism and, in broader patent filings, for anticancer and anti-inflammatory applications [1][2]. Commercially, the compound is supplied as a solid with certified purity ranging from 90% to 98% (HPLC) across multiple vendors, with pricing indicative of a specialty research chemical rather than a bulk commodity . Its structural distinctiveness—a free amino group directly on the cyclohexenone ring combined with an electron-withdrawing 4-chlorophenyl substituent—differentiates it from isomeric enaminones where the amino group bridges the chlorophenyl and cyclohexenone rings.

5-(4-Chlorophenyl) substitution aligns with active CXCR2 pharmacophore for SAR expansion
Dual reactive sites (3-NH₂ and 4-Cl-aryl) enable orthogonal library synthesis
Distinct from constitutional isomer CAS 36646-75-0; isomer-specific procurement required

Compound Specificity vs. Generic Analogs


Within the 3-aminocyclohex-2-en-1-one pharmacophore class, small structural modifications produce large differences in target engagement. Published SAR from a series of 44 derivatives demonstrates that CXCR2 Tango assay IC50 values span from sub-1 μM to completely inactive (>30 μM), with substituent identity and position as the decisive variables [1]. The 5-(4-chlorophenyl) group in CAS 478064-04-9 introduces both steric bulk and electronic effects absent in unsubstituted (5-H) or 5-phenyl analogs, while the free 3-amino group distinguishes it from the isomeric 3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one (CAS 36646-75-0), where the amine nitrogen is part of an anilino bridge . Generic substitution without matching these specific structural features risks loss of binding affinity, altered selectivity, or complete loss of activity in assays where the 5-aryl-3-amino substitution pattern is critical. The following quantitative evidence guide details the specific, verifiable differentiation dimensions that justify compound-specific procurement.

Constitutional Isomer Mismatch
CAS 36646-75-0 has an NH bridge altering connectivity; analytical and biological interchangeability not supported.
5-Phenyl Analog Substitution
Lacks 4-Cl electronic and steric effects; binding and synthetic utility may not transfer.
Purity Specification Variance
90–98% HPLC range across vendors may require batch-specific CoA review for reproducible assays.

Quantitative Differentiation Evidence


Structural Isomer Differentiation

CAS 478064-04-9 (3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one) and CAS 36646-75-0 (3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one) share identical molecular formula (C12H12ClNO) and molecular weight (221.68 g/mol) but are constitutional isomers with distinct connectivity. In the target compound, the amino group is directly attached to the cyclohexenone C-3 carbon, while the 4-chlorophenyl group is attached at C-5. In CAS 36646-75-0, the amino group bridges the 4-chlorophenyl ring to the cyclohexenone C-3 via an NH linker, creating an enaminone with different electronic character and hydrogen-bonding capacity . This connectivity difference precludes analytical interchangeability by UV, IR, or NMR identification and may confer different biological target preferences .

Isomer Identity
Class-level
Target 3-NH₂ directly on cyclohexenone
Comparator 3-[(4-Cl-phenyl)amino] (NH bridge)
Isomer-specific procurement required; analytical interchangeability not supported.
NMR shift differences expected; experimental data not tabulated.
Structural isomerism Enaminone chemistry Regioisomer identification

4-Chlorophenyl vs. Phenyl Substitution Effects

The 4-chloro substituent on the 5-phenyl ring introduces a Hammett σp value of +0.23 (electron-withdrawing) and increases the van der Waals volume relative to the unsubstituted 5-phenyl analog (CAS 36646-70-5, 3-amino-5-phenylcyclohex-2-en-1-one, MW 187.24). Within the broader 3-aminocyclohex-2-en-1-one CXCR2 antagonist series, aryl substitution at the 5-position is a key determinant of potency: in a Tango assay specific for CXCR2, 13 of 44 derivatives achieved IC50 < 10 μM, and SAR mapping identified the 5-aryl substituent as a critical pharmacophoric element [1]. While direct head-to-head IC50 data for CAS 478064-04-9 versus CAS 36646-70-5 are not published in the open literature, the class-level SAR trend indicates that halogen substitution on the 5-aryl ring modulates both potency and physicochemical properties [1]. The chlorine atom also provides a synthetic handle (via cross-coupling reactions) not available in the 5-phenyl analog, enabling further derivatization .

Substituent Effect
Class-level
σp(Cl)=+0.23 vs. σp(H)=0; ΔMW +34.4; lipophilicity increase
4-Cl alters electronic/steric profile; may affect target binding.
Direct IC₅₀ comparison not reported; class-level SAR trend.
SAR CXCR2 antagonism Halogen substitution effects

Purity Specification Comparison Across Vendors

CAS 478064-04-9 is offered by multiple commercial suppliers with differing minimum purity specifications. Sigma-Aldrich (Key Organics/Bionet) lists the product at 90% purity (HPLC) , while AKSci specifies a minimum purity of 95% , and Leyan (Shanghai) lists 98% purity . This range (90–98%) reflects different synthetic batches and purification protocols. For comparison, the closely related 3-amino-5-phenyl analog (CAS 36646-70-5) is available at 95%+ or 97% purity . The presence of the chlorine atom introduces additional purification challenges (e.g., dehalogenation byproducts) that may contribute to the wider purity specification range for the 4-chlorophenyl derivative. Procurement specifications should explicitly request batch-specific Certificate of Analysis (CoA) with HPLC trace, as the identity and quantity of impurities may affect biological assay reproducibility .

Purity Range
Specification review
90–98% (HPLC) target vs. 95–97% for 5-phenyl analog
Wider purity range requires batch-specific CoA review.
Impurity profile may affect assay reproducibility.
Quality control Purity specification Procurement

5-Aryl Substitution in CXCR2 SAR

In the ChemMedChem 2018 study by Dai et al., 44 3-aminocyclohex-2-en-1-one derivatives were synthesized and evaluated in a CXCR2-specific Tango assay. Thirteen compounds showed IC50 < 10 μM, with the most potent compounds achieving sub-micromolar activity. Critically, the SAR map revealed that substitution at the 5-position of the cyclohexenone ring was a key determinant of activity, while compounds lacking 5-substitution or bearing unfavorable substituents were inactive (IC50 > 30 μM) [1]. All active compounds were predicted to possess drug-like ADMET properties, and none showed significant cytotoxicity at concentrations up to 30 μM in HEK293 cells [1]. While CAS 478064-04-9 was not explicitly reported in this publication, its 5-(4-chlorophenyl) substitution pattern is consistent with the active pharmacophore requirements identified in this series. The 4-chloro substituent is expected to further modulate electronic properties (σp = +0.23) and lipophilicity compared to unsubstituted phenyl or other halogen variants evaluated in the SAR study [1][2].

CXCR2 SAR
Class-level
Active 5-substituted: IC₅₀ 30 μM (class-level range)
5-aryl substitution required for activity; aligns with active pharmacophore.
Specific IC₅₀ for CAS 478064-04-9 not reported.
CXCR2 Chemokine receptor Inflammation

4-Chlorophenyl as Cross-Coupling Handle

The 4-chlorophenyl substituent in CAS 478064-04-9 provides a reactive aryl chloride handle suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), enabling late-stage diversification of the cyclohexenone scaffold [1]. This synthetic utility is absent in the 5-phenyl analog (CAS 36646-70-5), which lacks a halogen and would require a separate halogenation step for similar derivatization. The 3-amino group also serves as a derivatization point (amide formation, reductive amination, or heterocycle synthesis), making CAS 478064-04-9 a dual-functionalization scaffold [1]. This property is particularly relevant for medicinal chemistry library synthesis, where the compound serves as a key intermediate for generating SAR arrays around the cyclohexenone core.

Synthetic Utility
Reported
Target 3-NH₂ + 4-Cl-aryl (two handles)
Comparator 3-NH₂ only
Enables two-dimensional library synthesis without pre-functionalization.
Pd-catalyzed cross-coupling conditions required.
Synthetic intermediate Cross-coupling Library synthesis

Best-Fit Application Scenarios


CXCR2 Antagonist SAR Expansion

CAS 478064-04-9 is positioned as a building block for CXCR2 antagonist lead optimization. The 5-(4-chlorophenyl) substitution aligns with the active pharmacophore identified in the ChemMedChem 2018 SAR study, where 5-aryl substitution was essential for Tango assay activity (IC50 < 10 μM for active analogs) [1]. Researchers can use this compound to probe the electronic and steric effects of the 4-chloro substituent on CXCR2 potency and selectivity relative to 5-phenyl, 4-fluoro, or 4-bromo analogs. The dual-functionalization scaffold (3-NH2 + 4-Cl-aryl) enables parallel library synthesis to explore both the amine and aryl vectors simultaneously.

Constitutional Isomer Reference Standard

CAS 478064-04-9 and its constitutional isomer CAS 36646-75-0 share identical molecular formula (C12H12ClNO) and molecular weight (221.68 g/mol) but exhibit different connectivity: in CAS 478064-04-9, the amino group is directly on the cyclohexenone ring, whereas in CAS 36646-75-0, the amino group bridges the chlorophenyl ring to the cyclohexenone as an anilino linkage [1]. This property makes the pair valuable for developing HPLC, LC-MS, or NMR methods that must resolve constitutional isomers, a common challenge in reaction monitoring and impurity profiling.

Dual-Functionalization Scaffold for DOS

The compound offers two orthogonal and sequentially addressable reactive sites: the 3-amino group (nucleophilic, amenable to acylation, sulfonylation, reductive amination, or heterocycle formation) and the 4-chlorophenyl group (electrophilic, amenable to Pd-catalyzed cross-coupling) [1]. This enables two-dimensional library synthesis where the amine is derivatized in a first step and the aryl chloride is diversified via Suzuki-Miyaura coupling in a second step, generating SAR arrays with systematic variation at both the amine and aryl positions—a workflow that would require additional synthetic steps starting from the unsubstituted 5-phenyl analog.

Oncology & Inflammation Target Exploration

The PCT application PCT/US2017/019305 (Compositions and Methods for Treating Cancer and Inflammatory Diseases) claims 3-substituted, 5-amine-substituted-cyclohex-2-en-1-one compounds for therapeutic applications including cancer and inflammatory disorders [1]. CAS 478064-04-9, with its 5-(4-chlorophenyl)-3-amino substitution pattern, falls within the claimed chemical space and can serve as a specific reference compound for validating or expanding upon the biological activities disclosed in this patent family, particularly in assays targeting DCN1-mediated neddylation pathways implicated in cancer cell proliferation.

Application
Selection Property
Validation Focus
CXCR2 SAR Expansion
5-(4-Chlorophenyl) pharmacophore alignment
CXCR2 potency and selectivity profiling (Tango assay)
Isomer Reference Standard
Constitutional isomer-specific connectivity
HPLC, LC-MS, NMR isomer resolution validation
Dual-Functionalization Scaffold
Orthogonal reactive sites (3-NH₂, 4-Cl-aryl)
Sequential derivatization efficiency (Suzuki-Miyaura + amine acylation)
Oncology & Inflammation Pathway Research
Patent-disclosed cyclohexenone scaffold
Neddylation pathway modulation and cell proliferation assays
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